4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxyacetyl group and a trifluoromethyl pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-(trifluoromethyl)pyridine-4-carbaldehyde with piperazine under specific conditions to form the piperazine derivative. This intermediate is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyacetyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: This compound also contains a trifluoromethyl pyridine moiety and is used in similar applications.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in medicinal chemistry and materials science.
Uniqueness
4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the combination of its methoxyacetyl and trifluoromethyl pyridine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(2-methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c1-22-8-12(21)18-4-5-19(11(20)7-18)9-2-3-17-10(6-9)13(14,15)16/h2-3,6H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPSGJVZKFNMGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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